N-allyl-3-bromo-4-isopropoxybenzamide
Description
Properties
Molecular Formula |
C13H16BrNO2 |
|---|---|
Molecular Weight |
298.18g/mol |
IUPAC Name |
3-bromo-4-propan-2-yloxy-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C13H16BrNO2/c1-4-7-15-13(16)10-5-6-12(11(14)8-10)17-9(2)3/h4-6,8-9H,1,7H2,2-3H3,(H,15,16) |
InChI Key |
MLSASNSJVZJSFM-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)NCC=C)Br |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)NCC=C)Br |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
N-allyl-3-bromo-4-isopropoxybenzamide has demonstrated significant biological activities, particularly in the context of cancer research and antimicrobial properties.
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For example, certain derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structure-activity relationship (SAR) of these compounds suggests that modifications to the benzamide moiety can enhance their cytotoxic effects .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that derivatives with bromine substitutions can enhance the efficacy against a range of bacterial strains, including resistant strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Synthetic Utility
This compound serves as a versatile intermediate in organic synthesis.
2.1 Cascade Reactions
The compound has been utilized in metal-free cascade reactions to synthesize complex molecular architectures. For instance, it can undergo radical cyclization with various substrates, leading to the formation of dihydroisoquinoline derivatives. This method is particularly valuable due to its simplicity and efficiency, allowing for the generation of diverse chemical entities from readily available starting materials .
2.2 Functionalization of Aromatic Systems
The presence of the allyl group facilitates functionalization reactions, such as alkylation and acylation, which are critical for developing new pharmaceuticals. The bromine atom serves as a leaving group in substitution reactions, enhancing the compound's utility in synthesizing more complex structures .
Case Studies
Several case studies illustrate the applications of this compound in research:
Preparation Methods
Synthesis of 4-Isopropoxybenzoic Acid
4-Hydroxybenzoic acid is alkylated using isopropyl bromide under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in tetrahydrofuran (THF) at 0–25°C for 12 hours. This method achieves >90% yield by avoiding carboxylic acid protection:
Bromination at Position 3
Bromination of 4-isopropoxybenzoic acid is performed using bromine (Br₂) in acetic acid at 80°C for 6 hours. The isopropoxy group directs electrophilic substitution to the ortho position, yielding 3-bromo-4-isopropoxybenzoic acid (75–80% yield).
Amide Formation via Acid Chloride
3-Bromo-4-isopropoxybenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux (70°C, 2 hours). The chloride intermediate is reacted with allylamine in dichloromethane (DCM) with triethylamine (Et₃N) as a base, producing this compound in 85% yield:
Table 1: Reaction Conditions for Method 1
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | DEAD, PPh₃, Isopropyl bromide, THF, 12 h | 92% |
| Bromination | Br₂, Acetic acid, 80°C, 6 h | 78% |
| Amide Formation | SOCl₂, Allylamine, Et₃N, DCM, 24 h | 85% |
Method 2: Direct N-Allylation of Preformed Benzamide
Synthesis of 3-Bromo-4-Isopropoxybenzamide
4-Isopropoxybenzamide is brominated using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C for 4 hours. The amide group directs bromination to the meta position, but competing ortho substitution reduces yield to 60%.
N-Allylation Using Allyl Bromide
The benzamide intermediate is treated with allyl bromide and potassium carbonate (K₂CO₃) in acetonitrile under reflux (82°C, 10 hours). This SN2 reaction achieves 65% yield due to the amide’s low nucleophilicity:
Challenges:
-
Competing O-allylation requires stringent anhydrous conditions.
-
Prolonged reaction times lead to decomposition (yield drop to 50% after 15 hours).
Method 3: Nickel-Catalyzed Allylation Approach
Adaptation of Nickel-Mediated Coupling
Inspired by nickel-catalyzed allylic aminations, 3-bromo-4-isopropoxybenzamide is reacted with allyl acetate using Ni(COD)₂ (10 mol%), tricyclohexylphosphine (PCy₃, 20 mol%), and titanium isopropoxide (Ti(OiPr)₄, 20 mol%) in acetonitrile at 100°C for 12 hours. This method achieves 70% yield with improved regiocontrol:
Advantages:
-
Avoids stoichiometric bases.
-
Tolerates moisture better than traditional SN2 approaches.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Total Yield | 62% (multi-step) | 39% (multi-step) | 70% (one-pot) |
| Key Advantage | High amide yield | Simplified bromination | Regioselective allylation |
| Limitation | Lengthy procedure | Low N-allylation yield | Catalyst cost |
Method 1 remains the most reliable for large-scale synthesis, while Method 3 offers potential for optimization in catalytic systems.
Optimization Strategies and Challenges
Bromination Regioselectivity
Q & A
Basic Research Questions
Q. What are effective synthetic routes for N-allyl-3-bromo-4-isopropoxybenzamide, and how can reaction yields be optimized?
- Methodological Answer :
- Start with 3-bromo-4-isopropoxybenzoic acid as a precursor. Activate the carboxylic acid using coupling agents like EDCl/HOBt or DCC/DMAP to form the amide bond with allylamine .
- Optimize reaction conditions: Use anhydrous solvents (e.g., DMF or THF), maintain a temperature of 0–5°C during coupling, and monitor pH to prevent side reactions (e.g., hydrolysis of the isopropoxy group).
- Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., ethanol/water mixtures) .
- Yield Optimization : Adjust stoichiometry (1.2–1.5 equivalents of allylamine) and employ inert atmosphere (N₂/Ar) to minimize oxidation of the allyl group .
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the allyl group (δ 5.1–5.9 ppm for vinyl protons, δ 4.0–4.2 ppm for CH₂-N), bromine’s deshielding effect on adjacent carbons (C3: δ 120–125 ppm), and isopropoxy methyl groups (δ 1.2–1.4 ppm) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and C-Br vibration (~550–600 cm⁻¹).
- Mass Spectrometry : Use ESI-MS or EI-MS to detect [M+H]⁺ or molecular ion peaks; isotopic patterns for bromine (¹⁹Br/⁸¹Br ~1:1 ratio) aid identification .
Advanced Research Questions
Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural validation?
- Methodological Answer :
- Data Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA software). For crystallography, use SHELXL for refinement and check residuals (R-factor < 5%) .
- Purity Checks : Employ HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities causing spectral anomalies.
- Dynamic Effects : Consider conformational flexibility (e.g., allyl group rotation) causing split NMR peaks; use variable-temperature NMR or NOESY to assess .
Q. What strategies are recommended for X-ray crystallographic analysis of this compound?
- Methodological Answer :
- Crystal Growth : Use slow evaporation from dichloromethane/hexane or diffusion methods. Bromine’s heavy atom effect aids phasing .
- Data Collection : Collect high-resolution data (≤ 1.0 Å) at synchrotron facilities. Use SHELXD for structure solution and SHELXL for refinement, incorporating disorder modeling for flexible groups (e.g., isopropoxy) .
- Validation : Check CIF files with PLATON or checkCIF for geometry outliers.
Q. How can computational modeling predict the reactivity or binding interactions of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study electronic effects (e.g., bromine’s electron-withdrawing impact on amide resonance) .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with hydrophobic active sites, leveraging the isopropoxy and allyl groups) .
- Reactivity Prediction : Apply AI-driven tools (e.g., ChemSpider’s Percepta Platform) to forecast stability under acidic/basic conditions or photodegradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
